molecular formula C8H9NO2S B11910882 6-(Thiophen-2-yl)morpholin-3-one CAS No. 76175-42-3

6-(Thiophen-2-yl)morpholin-3-one

Cat. No.: B11910882
CAS No.: 76175-42-3
M. Wt: 183.23 g/mol
InChI Key: DJFCDWXCPJYHJJ-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)morpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid with morpholine in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

6-(Thiophen-2-yl)morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)morpholin-3-one involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound has been shown to inhibit the function of certain enzymes critical for bacterial survival . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and morpholine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

76175-42-3

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

6-thiophen-2-ylmorpholin-3-one

InChI

InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10)

InChI Key

DJFCDWXCPJYHJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CS2

Origin of Product

United States

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